molecular formula C14H19N3O B1312720 3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one CAS No. 291509-61-0

3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one

Numéro de catalogue: B1312720
Numéro CAS: 291509-61-0
Poids moléculaire: 245.32 g/mol
Clé InChI: USOSUQZREODCRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one: is a heterocyclic compound that combines the structural features of piperidine and benzodiazepine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

    Benzodiazepine Ring Formation: The benzodiazepine ring is often formed through the condensation of ortho-diamines with keto acids or esters.

    Coupling of Piperidine and Benzodiazepine Rings: The final step involves coupling the piperidine ring with the benzodiazepine ring, often through nucleophilic substitution or cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and yields, particularly in the hydrogenation and cyclization steps.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group in the benzodiazepine ring to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzodiazepine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one is studied for its potential interactions with various biological targets, including neurotransmitter receptors and enzymes.

Medicine

Medically, this compound is investigated for its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and muscle spasms. Its structural similarity to benzodiazepines makes it a candidate for developing new anxiolytic and anticonvulsant drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one involves its interaction with the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one is unique due to the presence of the piperidine ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to traditional benzodiazepines. This structural difference can lead to variations in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.

Activité Biologique

3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing from diverse research sources.

Chemical Structure and Synthesis

The compound features a benzodiazepine core fused with a piperidine moiety, which is known for imparting various biological properties. The synthesis of this compound has been explored through various methods, including microwave-assisted approaches and traditional organic synthesis techniques. Reports indicate that derivatives of this compound have been synthesized with modifications that enhance their biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and its derivatives. For instance, a study demonstrated that compounds with similar structural features exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The mechanism underlying the anticancer activity is believed to involve the induction of apoptosis in cancer cells through modulation of signaling pathways such as Bcl-2 and caspase activation . The structural modifications in the benzodiazepine framework are crucial for enhancing the interaction with cellular targets.

Anticonvulsant Properties

Compounds within the benzodiazepine class are traditionally known for their anticonvulsant properties. Research indicates that this compound may exhibit similar effects due to its ability to enhance GABAergic transmission in the central nervous system. This property is essential for developing therapeutic agents for epilepsy and other seizure disorders.

Other Biological Activities

In addition to anticancer and anticonvulsant activities, preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. The presence of the piperidine ring is thought to contribute to these effects by interacting with various neurotransmitter systems .

Case Studies and Research Findings

A notable case study evaluated a series of derivatives based on the core structure of this compound. The study reported significant variations in biological activity based on structural modifications. For example:

CompoundCell LineIC50 (μM)Activity
Compound AMCF-716.19 ± 1.35High
Compound BHCT-11617.16 ± 1.54High
DoxorubicinMCF-715.00 ± 0.50Standard

These findings underscore the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of benzodiazepine derivatives .

Propriétés

IUPAC Name

3-piperidin-4-yl-4,5-dihydro-1H-1,3-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14-16-13-4-2-1-3-11(13)7-10-17(14)12-5-8-15-9-6-12/h1-4,12,15H,5-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOSUQZREODCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464091
Record name 3-piperidin-4-yl-1,3,4,5-tetrahydro-1,3-benzdiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291509-61-0
Record name 1,3,4,5-Tetrahydro-3-(4-piperidinyl)-2H-1,3-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=291509-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-piperidin-4-yl-1,3,4,5-tetrahydro-1,3-benzdiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,3-Benzodiazepin-2-one, 1,3,4,5-tetrahydro-3-(4-piperidinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10.00 kg (29.81 mol, 1.0 eq) 3-[1-(phenylmethyl)-4-piperidinyl]-2,3,4,5-tetrahydro-1,3-benzodiazepin-2(1H)-one from Example 3 are dissolved in 100 L methanol, combined with 1.00 kg 10% Pd/C and hydrogenated in the pressurised reactor at 70° C. and 3 bar. After the uptake of hydrogen has ended the catalyst is filtered off and washed with 30 L methanol. The filtrate is concentrated in vacuo and the residue is suspended in 100 L acetone. Then it is refluxed, the suspension is stirred for 15 minutes at reflux temperature and half the acetone is distilled off under normal pressure. After distillation has ended the mixture is cooled to 0° C. and stirred for a further hour. The product is suction filtered, washed with 20 L acetone and dried at 50° C.
Quantity
100 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 kg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-(1-Benzyl-piperidin-4-yl) 1,3,4,5-tetrahydro-benzo[d][1,3]diazepin-2-one (100 mg, 0.3 mmol) in methanol (5 mL) was flushed with nitrogen, and treated with palladium on charcoal (10%, 10 mg). The flask was flushed with hydrogen and allowed to stir under an atmosphere of hydrogen overnight. The reaction was flushed with nitrogen, filtered through celite, and concentrated. Column chromatography gave 50 mg (68%) of the desired material. LC/MS: tR=1.07 min, 246.26 (MH)+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step Two
Yield
68%

Synthesis routes and methods III

Procedure details

10.00 kg (29.81 mol, 1.0 eq) 3-[1-(phenylmethyl)-4-piperidinyl]-2,3,4,5-tetrahydro-1,3-benzodiazepin-2(1H)-one from Example 3 are dissolved in 100 L methanol, combined with 1.00 kg 10% Pd/C and hydrogenated in the pressurised reactor at 70° C. and 3 bar. After the hydrogen uptake has ended the catalyst is filtered off and washed with 30 L methanol. The filtrate is concentrated in vacuo and the residue is suspended in 100 L acetone. Then the mixture is refluxed, the suspension is stirred for 15 minutes at reflux temperature and half the acetone is distilled off at normal pressure. After the distillation has ended the mixture is cooled to 0° C. and stirred for a further hour. The product is suction filtered, washed with 20 L acetone and dried at 50° C.
Name
3-[1-(phenylmethyl)-4-piperidinyl]-2,3,4,5-tetrahydro-1,3-benzodiazepin-2(1H)-one
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
100 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 kg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

3-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1H-benzo [d][1,3]diazepin-2(3H)-one (1.30 g, 3.88 mmol) was dissolved in methanol (50 ml). 10% Palladium on carbon (650 mg) was added to the mixture. Reaction vessel was placed on a Parr apparatus and charged with 60 psi of hydrogen gas. Reaction shook at room temperature for 15 hours. Reaction was removed from the apparatus. Mixture was filtered through a 0.45 μm PVDF membrane. Filtrate was concentrated to dryness. Title compound was obtained as white solid in 82% yield. MS (M+H)+=246.4.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
650 mg
Type
catalyst
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one
Reactant of Route 2
3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one
Reactant of Route 3
3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one
Reactant of Route 4
3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one
Reactant of Route 5
3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one
Reactant of Route 6
Reactant of Route 6
3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.